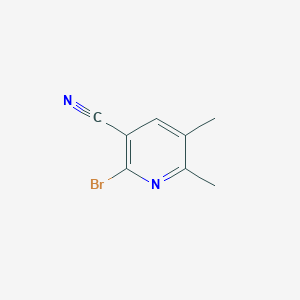

2-Bromo-5,6-dimethylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTLTCYYIULTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342566 | |

| Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113124-06-4 | |

| Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-5,6-dimethylnicotinonitrile experimental procedure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed experimental procedure for the synthesis of 2-Bromo-5,6-dimethylnicotinonitrile, a key building block in the development of novel pharmaceutical compounds. The described methodology is a multi-step synthesis commencing with the construction of a 2-aminonicotinonitrile precursor, followed by a Sandmeyer reaction to introduce the bromo substituent.

I. Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step sequence:

-

Step 1: Synthesis of 2-Amino-5,6-dimethylnicotinonitrile. This initial step involves a one-pot multicomponent reaction, a variation of the Gewald reaction, to construct the substituted pyridine ring.

-

Step 2: Diazotization of 2-Amino-5,6-dimethylnicotinonitrile. The amino group of the precursor is converted into a diazonium salt, a versatile intermediate.

-

Step 3: Sandmeyer Reaction. The final step involves the displacement of the diazonium group with a bromide ion using a copper(I) bromide catalyst to yield the target compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Amino-5,6-dimethylnicotinonitrile

This procedure is adapted from established methods for the synthesis of 2-amino-3-cyanopyridine derivatives.[1][2][3][4]

Materials:

-

3-Methyl-2-butanone

-

Malononitrile

-

Ammonium acetate

-

Ethanol

-

Elemental Sulfur (optional, for classical Gewald reaction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (4.0 eq).

-

Add ethanol as a solvent.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Purify the crude product by recrystallization from ethanol to yield 2-Amino-5,6-dimethylnicotinonitrile as a solid.

Step 2: Diazotization of 2-Amino-5,6-dimethylnicotinonitrile

This protocol is based on general procedures for the diazotization of aminopyridines.[5][6][7][8]

Materials:

-

2-Amino-5,6-dimethylnicotinonitrile

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

In a beaker, suspend 2-Amino-5,6-dimethylnicotinonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of the aminonicotinonitrile, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Step 3: Sandmeyer Reaction for the Synthesis of this compound

This procedure is adapted from established Sandmeyer bromination protocols.[9][10][11][12][13][14]

Materials:

-

Freshly prepared diazonium salt solution from Step 2

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (48%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 2 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical yields and molar ratios reported for analogous reactions in the literature.

| Step | Reactant | Molar Ratio (eq) | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 3-Methyl-2-butanone | 1.0 | Ammonium acetate | Ethanol | Reflux | 6-8 | 70-85 |

| Malononitrile | 1.0 | ||||||

| 2 | 2-Amino-5,6-dimethylnicotinonitrile | 1.0 | Sodium nitrite | 48% HBr(aq) | 0-5 | 0.5 | ~Quantitative (in situ) |

| 3 | Diazonium salt | 1.0 | Copper(I) bromide | 48% HBr(aq) | 0-60 | 2-3 | 60-75 |

IV. Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-5,6-dimethylnicotinonitrile (CAS No. 113124-06-4), a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. While this compound is commercially available and serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals, detailed experimental data in the public domain is limited.[1] This document consolidates available data on its physicochemical properties, safety and handling, and provides a generalized context for its synthesis and potential reactivity based on related compounds. The guide also highlights the current gaps in publicly available experimental data, such as detailed spectral analyses, specific reaction protocols, and biological activity, to inform future research endeavors.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[2] Its core structure consists of a pyridine ring substituted with a bromo group at the 2-position, a cyano group at the 3-position, and two methyl groups at the 5- and 6-positions.

Structural and Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-5,6-dimethylpyridine-3-carbonitrile | N/A |

| CAS Number | 113124-06-4 | [3] |

| Molecular Formula | C₈H₇BrN₂ | [1][3] |

| Molecular Weight | 211.06 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=C(N=C1)Br)C#N)C | [3] |

| InChI Key | NBTLTCYYIULTID-UHFFFAOYSA-N | |

| MDL Number | MFCD18157603 | [1][3] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The data presented below is primarily sourced from chemical supplier databases and may be predicted or estimated.

| Property | Value | Source(s) |

| Physical Form | Solid | [2] |

| Melting Point | Not publicly available | |

| Boiling Point | 340.1 ± 42.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in common organic solvents (details not specified) | [4] |

| Purity | Typically ≥95% or ≥98% | [1][2] |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, the synthesis of structurally related brominated nicotinonitriles often involves the bromination of the corresponding nicotinonitrile precursor. For instance, the synthesis of 2-bromo-6-methylisonicotinic acid is achieved through electrophilic bromination using agents like N-bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent such as glacial acetic acid.[5]

A generalized synthetic workflow for a related compound, which could potentially be adapted for this compound, is presented below.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the bromo, cyano, and pyridine functional groups. The bromine atom at the 2-position of the pyridine ring is expected to be susceptible to nucleophilic substitution and to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This makes it a versatile building block for introducing the 5,6-dimethylnicotinonitrile moiety into larger, more complex molecules. The nitrile group can potentially undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions.

Spectral and Analytical Data

Publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is currently limited. While some chemical suppliers indicate the availability of such data upon request, it is not published in accessible literature. A generalized workflow for the analytical characterization of a novel chemical entity like this is provided below.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. However, the nicotinonitrile scaffold is present in various biologically active compounds, including some with bronchodilation properties.[8] The development of derivatives from such scaffolds is a common strategy in drug discovery.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for a novel nicotinonitrile derivative, based on the known pharmacology of related compounds that act as enzyme inhibitors.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful and an irritant.[2]

Hazard Statements

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling

-

Storage: Store at 2-8°C under an inert gas.[1]

Conclusion and Future Directions

This compound is a commercially available chemical intermediate with potential applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While basic physicochemical and safety data are available from suppliers, a significant gap exists in the public domain regarding detailed experimental data. Future research efforts should focus on the full experimental characterization of this compound, including the determination of its melting point, solubility profile, and the acquisition and interpretation of its NMR, IR, and mass spectra. Furthermore, the development and publication of a robust synthetic protocol would be highly beneficial to the research community. Elucidating its reactivity in various chemical transformations and exploring its potential biological activities would open new avenues for its application in drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 113124-06-4 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5,6-dimethylnicotinonitrile (CAS no. 113124-06-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2-Bromo-5,6-dimethylnicotinonitrile, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, safety information, and, most notably, its application as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. Detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions are provided, alongside visualizations of synthetic workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic application of this versatile molecule.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive bromine atom at the 2-position, a nitrile group, and two methyl groups on the pyridine ring, makes it a valuable scaffold for the synthesis of complex heterocyclic systems. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functionalities. The nitrile group can also be subjected to a range of chemical transformations. This versatility has positioned this compound as a key intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below. This data has been compiled from various chemical suppliers and safety data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 113124-06-4 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol [1] |

| Physical Form | Solid[1] |

| Boiling Point | 340.1 ± 42.0 °C at 760 mmHg |

| Purity | ≥95% - 98%[1] |

| Storage Temperature | 2-8°C, under inert gas[1] |

Table 2: Safety and Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Users should always consult the latest Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment.

Synthesis and Applications in Drug Discovery

This compound is a valuable building block for the synthesis of pharmaceutical compounds. A key application is in the preparation of substituted amino-pyridines, which are precursors to potent kinase inhibitors.

Synthesis of 2-Amino-5,6-dimethylnicotinonitrile via Buchwald-Hartwig Amination

A prominent example of the utility of this compound is its use in the synthesis of 2-amino-5,6-dimethylnicotinonitrile, a precursor for pyrazolopyridine-based kinase inhibitors. This transformation is efficiently achieved through a Buchwald-Hartwig amination reaction.

Caption: Synthetic workflow from this compound to kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a representative procedure for the amination of this compound based on methodologies for similar substrates.

Materials:

-

This compound

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and BINAP (0.03 eq).

-

Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask.

-

Solvent and Reactant Addition: Add anhydrous toluene, followed by benzophenone imine (1.1 eq) via syringe.

-

Reaction: Heat the mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Add a 2N HCl solution and stir for 30 minutes. Neutralize with a saturated NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-5,6-dimethylnicotinonitrile.

Role in Kinase Inhibitor Development and Signaling Pathways

The pyrazolopyridine derivatives synthesized from 2-amino-5,6-dimethylnicotinonitrile have been investigated as inhibitors of various protein kinases. Kinase signaling pathways are critical in regulating cellular processes such as growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of oncology drugs.

While the specific kinase targets for all derivatives of this compound are not publicly disclosed, a general representation of a kinase signaling pathway that is often targeted in cancer therapy is depicted below.

Caption: A generic kinase signaling pathway targeted by inhibitors.

Conclusion

This compound is a highly functionalized and versatile building block with demonstrated utility in the synthesis of complex pharmaceutical intermediates. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provides an efficient route to substituted aminopyridines that are precursors to potent kinase inhibitors. This technical guide provides researchers and drug development professionals with essential data and methodologies to effectively utilize this compound in their synthetic and medicinal chemistry programs. The continued exploration of the reactivity of this compound is likely to lead to the discovery of novel therapeutic agents.

References

Spectroscopic Analysis of 2-Bromo-5,6-dimethylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-Bromo-5,6-dimethylnicotinonitrile. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and data from analogous structures to present a comprehensive, predicted dataset for both ¹H and ¹³C NMR. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring system, drawing comparisons with known data for related compounds such as 2-bromopyridine, and various methylated and substituted pyridines.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.8 - 8.0 | Singlet | 1H |

| C5-CH₃ | 2.4 - 2.6 | Singlet | 3H |

| C6-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | 140 - 145 |

| C3 (C-CN) | 115 - 120 |

| C4 (C-H) | 145 - 150 |

| C5 (C-CH₃) | 130 - 135 |

| C6 (C-CH₃) | 155 - 160 |

| CN | 117 - 120 |

| C5-CH₃ | 18 - 22 |

| C6-CH₃ | 20 - 24 |

Disclaimer: These are predicted values and may differ from experimental results.

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy, considering the electronic effects of the various substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom at the C2 position and the nitrile group at the C3 position will significantly influence the chemical shifts of the ring protons and carbons. The methyl groups at the C5 and C6 positions, being electron-donating, will have an opposing effect.

For the ¹H NMR spectrum, a single aromatic proton is expected, corresponding to H-4. Its chemical shift is predicted to be in the downfield region due to the anisotropic effect of the aromatic ring and the influence of the adjacent electron-withdrawing nitrile group. The two methyl groups are expected to appear as distinct singlets in the typical aliphatic region.

In the ¹³C NMR spectrum, eight distinct signals are anticipated. The carbons directly attached to the electronegative bromine (C2) and within the nitrile group (CN) are expected at characteristic chemical shifts. The aromatic carbons will have shifts influenced by their position relative to the various substituents. The methyl carbons will appear in the upfield region, typical for sp³ hybridized carbons.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Solvent Selection : A suitable deuterated solvent must be chosen, with chloroform-d (CDCl₃) being a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the compound.

-

Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Acquisition Time : Approximately 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

The acquired Free Induction Decay (FID) signals for both ¹H and ¹³C spectra are processed using Fourier transformation. The resulting spectra are then phased, baseline corrected, and referenced to the internal standard (TMS).

Visualization of Molecular Structure and Predicted NMR Assignments

The following diagram illustrates the chemical structure of this compound with atoms labeled to correspond with the predicted NMR data tables.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5,6-dimethylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the electron-deficient pyridine ring, activated by the adjacent cyano group, renders it susceptible to a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, based on established methodologies for analogous bromopyridine substrates, are provided to serve as a practical starting point for synthetic applications.

Introduction

The nicotinonitrile scaffold is a prevalent motif in numerous biologically active compounds. The ability to functionalize this core structure is crucial for the development of novel therapeutics and functional materials. This compound offers a key handle for such modifications through its reactive C-Br bond. This guide explores the primary pathways for the transformation of this functional group, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and nucleophilic aromatic substitution reactions. While specific experimental data for this compound is not extensively reported in the literature, the protocols and data presented herein are derived from closely related and well-documented systems, providing a robust framework for reaction design and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is well-suited for a range of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, which is the first step in many of these catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely employed for the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this would involve the coupling with a variety of boronic acids or their esters.

Representative Experimental Protocol:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), is added under the inert atmosphere.

-

A degassed solvent mixture, typically toluene/water (4:1) or 1,4-dioxane/water, is added via syringe.

-

The reaction mixture is heated to 80-100 °C with vigorous stirring.

-

The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyridines:

| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 90-98 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 75-85 |

Note: The data presented is based on analogous bromopyridine substrates and should be considered as a starting point for optimization.

Suzuki-Miyaura Coupling Pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines.

Representative Experimental Protocol:

-

In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.05 equiv.), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 equiv.).

-

The tube is evacuated and backfilled with an inert gas three times.

-

Anhydrous solvent, such as toluene or 1,4-dioxane, is added via syringe.

-

The Schlenk tube is sealed and the reaction mixture is heated to 80-110 °C with stirring.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Bromopyridines:

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |

| Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.5) | Toluene | 80 | 6-12 | High |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | Good to Excellent |

Note: The data presented is based on analogous bromopyridine substrates and should be considered as a starting point for optimization.

Experimental Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is a key method for the synthesis of arylalkynes and conjugated enynes.

Representative Experimental Protocol:

-

To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 equiv.).

-

A palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, usually CuI (0.01-0.05 equiv.), are added.

-

A base, commonly a liquid amine such as triethylamine or diisopropylamine, which can also serve as a co-solvent, is added.

-

The reaction mixture is stirred at room temperature to 60 °C under an inert atmosphere.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with saturated aqueous ammonium chloride, brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Sonogashira Coupling of Analogous Bromopyridines:

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3-6 | 85-95 |

| 1-Ethynyl-4-methoxybenzene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 50 | 4 | 80-90 |

| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2-4 | 90-97 |

Note: The data presented is based on analogous bromopyridine substrates and should be considered as a starting point for optimization.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring. This allows for the direct displacement of the bromide by various nucleophiles, particularly soft nucleophiles like thiolates.

Representative Experimental Protocol for Thiolation:

-

To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMAc, add the desired thiol (1.1-1.5 equiv.).

-

A base, such as potassium carbonate or sodium hydride, is added to deprotonate the thiol in situ.

-

The reaction mixture is stirred at room temperature to 100 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide array of substituted nicotinonitrile derivatives. The bromine atom at the 2-position is readily displaced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as through nucleophilic aromatic substitution. This guide provides a foundational understanding and practical starting points for the synthetic utilization of this versatile compound. The provided experimental protocols, derived from analogous systems, offer a solid basis for the development of specific synthetic routes to novel molecules for applications in drug discovery and materials science. Further optimization of the outlined conditions will be necessary to achieve optimal results for specific substrate combinations.

2-Bromo-5,6-dimethylnicotinonitrile: A Versatile Scaffold for Medicinal Chemistry Exploration

An In-depth Technical Guide on the Potential Applications of 2-Bromo-5,6-dimethylnicotinonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative positioned as a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. Its chemical architecture, featuring a reactive bromine atom, a nitrile group, and a dimethylated pyridine core, presents a unique platform for generating diverse molecular libraries. While specific examples of its application in the synthesis of clinically evaluated compounds are not prominently documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules, particularly kinase inhibitors. This technical guide will delve into the potential applications of this compound in medicinal chemistry by examining its reactive properties and drawing parallels with structurally related compounds. We will provide detailed hypothetical experimental protocols for key transformations and discuss potential therapeutic targets for which derivatives of this scaffold may show promise.

Introduction: The Promise of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The introduction of a bromine atom, as in this compound, provides a crucial handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse substituents. The nitrile group can also be a key pharmacophoric feature or a precursor for other functional groups. The dimethyl substitution pattern can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

Although direct pharmacological data for derivatives of this compound is scarce in the literature, the broader class of brominated nicotinonitrile derivatives has been investigated for various therapeutic applications.

Potential Therapeutic Applications and Target Classes

Based on the known activities of structurally similar compounds, derivatives of this compound hold potential in several therapeutic areas:

-

Oncology: Many kinase inhibitors feature a substituted pyridine core. The scaffold of this compound could be elaborated to target a range of kinases implicated in cancer, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., MAP kinases, CDKs).

-

Inflammatory Diseases: Kinases also play a crucial role in inflammatory signaling pathways. Inhibitors of kinases like p38 MAP kinase and Janus kinases (JAKs) have shown efficacy in treating inflammatory conditions.

-

Neurodegenerative Diseases: Certain kinases have been identified as therapeutic targets in neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The bromine atom at the 2-position of the pyridine ring is the primary site for synthetic elaboration. Two of the most powerful and versatile reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl, heteroaryl, or vinyl groups introduced via a boronic acid or boronate ester. This reaction is instrumental in building biaryl or heteroaryl structures, which are common motifs in kinase inhibitors.

Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling Products

| Compound ID | R Group (from R-B(OH)₂) | Hypothetical Target | Hypothetical IC₅₀ (nM) |

| 1a | Phenyl | p38 MAP Kinase | 150 |

| 1b | 4-Fluorophenyl | JAK2 | 75 |

| 1c | 3-Pyridyl | ALK | 50 |

| 1d | 1-Methyl-1H-pyrazol-4-yl | TrkA | 25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical activities of similar compound classes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This is particularly valuable for synthesizing compounds that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Table 2: Hypothetical Quantitative Data for Buchwald-Hartwig Amination Products

| Compound ID | R Group (from R-NH₂) | Hypothetical Target | Hypothetical IC₅₀ (nM) |

| 2a | Aniline | EGFR | 120 |

| 2b | 3-Aminopyrazole | JAK3 | 60 |

| 2c | Piperazine | PI3Kα | 90 |

| 2d | (S)-3-Aminopyrrolidine | BTK | 45 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical activities of similar compound classes.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.

-

Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Illustrative Signaling Pathway: Targeting a Hypothetical Kinase

Derivatives of this compound could potentially inhibit a variety of protein kinases. The diagram below illustrates a generic kinase signaling pathway that is often implicated in cancer cell proliferation and survival.

In this hypothetical pathway, a derivative of this compound acts as an inhibitor of a key kinase (e.g., RAF), thereby blocking the downstream signaling cascade that leads to cell proliferation.

Conclusion and Future Outlook

Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5,6-dimethylnicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to novel heterocyclic compounds utilizing 2-Bromo-5,6-dimethylnicotinonitrile as a key starting material. Due to the limited availability of published research on this specific precursor, this document outlines established methodologies for the synthesis of analogous heterocyclic systems from structurally similar 2-halonicotinonitriles. The provided experimental protocols, derived from peer-reviewed literature, serve as a foundational blueprint for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and furo[2,3-b]pyridines, and may require optimization for the specific substrate.

Introduction to this compound as a Building Block

This compound is a versatile bifunctional molecule poised for the construction of a variety of fused heterocyclic systems. The presence of a reactive bromo substituent at the 2-position of the pyridine ring allows for nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The nitrile group at the 3-position is a key functionality for intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, leading to the formation of a new fused ring. The methyl groups at positions 5 and 6 offer steric and electronic modulation of the pyridine ring, influencing reactivity and the properties of the final heterocyclic products. These structural features make it a promising scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A common and effective method for the synthesis of this heterocyclic system from 2-halonicotinonitriles is the Gewald reaction or a related Thorpe-Ziegler type cyclization of an S-alkylated intermediate.

General Reaction Scheme

The synthesis of 3-aminothieno[2,3-b]pyridines from 2-bromonicotinonitrile derivatives typically proceeds via a two-step sequence. First, the bromo substituent is displaced by a sulfur nucleophile, such as thioglycolate or a related mercapto-compound. The resulting S-alkylated nicotinonitrile then undergoes an intramolecular Thorpe-Ziegler cyclization under basic conditions to afford the target thieno[2,3-b]pyridine.

Navigating the Reactivity of the Nitrile Group in 2-Bromo-5,6-dimethylnicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5,6-dimethylnicotinonitrile is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic positioning of a bromo substituent, a nitrile group, and two methyl groups on the pyridine ring offers a rich landscape for chemical modifications. This technical guide provides a comprehensive exploration of the reactivity of the nitrile group in this molecule, offering insights into its transformation into various valuable functional groups. The electron-withdrawing nature of the pyridine ring and the bromo substituent influences the electrophilicity of the nitrile carbon, making it susceptible to a range of nucleophilic attacks. This document details the key reactions of the nitrile moiety, including hydrolysis, reduction, and cycloaddition, providing a foundation for the rational design of novel compounds.

Core Reactivity Pathways of the Nitrile Group

The nitrile group (-C≡N) in this compound is a key functional handle for molecular elaboration. Its reactivity is primarily characterized by the electrophilic nature of the carbon atom, which readily undergoes addition reactions with nucleophiles. The principal transformations of the nitrile group in this scaffold are detailed below.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to amides and carboxylic acids, which are pivotal functional groups in drug discovery. The reaction typically proceeds in a stepwise manner, with the initial formation of an amide intermediate that can be further hydrolyzed to the corresponding carboxylic acid under more stringent conditions.

Reaction Pathway: Hydrolysis

Caption: Stepwise hydrolysis of the nitrile group.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-Bromo-5,6-dimethylnicotinamide

A solution of this compound in a mixture of a suitable organic solvent (e.g., ethanol) and a concentrated acid (e.g., sulfuric acid) is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product, 2-Bromo-5,6-dimethylnicotinamide, is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Quantitative Data: Hydrolysis (Hypothetical)

| Product | Reagents and Conditions | Yield (%) |

| 2-Bromo-5,6-dimethylnicotinamide | H₂SO₄, EtOH/H₂O, Reflux, 4h | 85-95 |

| 2-Bromo-5,6-dimethylnicotinic acid | 6M HCl, Reflux, 24h | 70-80 |

Note: The yields presented are hypothetical and based on typical nitrile hydrolysis reactions. Specific experimental validation is required for this compound.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation that introduces a versatile nucleophilic center into the molecule. This reaction opens avenues for the synthesis of a wide array of derivatives through N-alkylation, acylation, and other amine-based chemistries.

Reaction Pathway: Reduction

Caption: Reduction of the nitrile to a primary amine.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to afford the crude (2-Bromo-5,6-dimethylpyridin-3-yl)methanamine, which can be purified by distillation or chromatography.

Quantitative Data: Reduction (Hypothetical)

| Product | Reagents and Conditions | Yield (%) |

| (2-Bromo-5,6-dimethylpyridin-3-yl)methanamine | 1. LiAlH₄, THF, 0 °C to rt, 6h 2. H₂O, NaOH | 75-85 |

| (2-Bromo-5,6-dimethylpyridin-3-yl)methanamine | H₂, Raney Nickel, EtOH, 50 psi, 12h | 80-90 |

Note: The yields presented are hypothetical and based on typical nitrile reduction reactions. Specific experimental validation is required for this compound, with careful consideration of the potential for reduction of the bromo substituent under certain catalytic hydrogenation conditions.

Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction of the nitrile group with an azide source, typically sodium azide, provides a facile route to 5-substituted tetrazoles. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Reaction Pathway: Tetrazole Formation

Caption: Synthesis of a tetrazole via cycloaddition.

Experimental Protocol: Synthesis of 5-(2-Bromo-5,6-dimethylpyridin-3-yl)-1H-tetrazole

A mixture of this compound, sodium azide, and a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride) in a high-boiling polar aprotic solvent (e.g., dimethylformamide) is heated at an elevated temperature (e.g., 120-150 °C) for several hours. The reaction is monitored by TLC. After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the tetrazole product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure 5-(2-Bromo-5,6-dimethylpyridin-3-yl)-1H-tetrazole.

Quantitative Data: Cycloaddition (Hypothetical)

| Product | Reagents and Conditions | Yield (%) |

| 5-(2-Bromo-5,6-dimethylpyridin-3-yl)-1H-tetrazole | NaN₃, NH₄Cl, DMF, 130 °C, 18h | 80-90 |

Note: The yields presented are hypothetical and based on typical tetrazole synthesis from nitriles. Specific experimental validation is required for this compound.

Conclusion

The nitrile group in this compound serves as a versatile functional handle, enabling access to a diverse range of important chemical entities. The methodologies outlined in this guide for hydrolysis, reduction, and cycloaddition provide a strategic framework for the synthesis of novel amides, carboxylic acids, primary amines, and tetrazoles. These transformations are fundamental to leveraging the full potential of this substituted pyridine scaffold in the development of new pharmaceuticals and advanced materials. The provided protocols and data serve as a foundational resource for researchers, encouraging further exploration and optimization of the reactivity of this promising molecule. It is imperative to note that while the described reactions are based on established chemical principles, the specific outcomes with this compound require empirical validation.

Alternative Synthetic Routes to 2,5,6-Trisubstituted Pyridines: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry and materials science. The specific arrangement of substituents on the pyridine ring is crucial for dictating the biological activity and physical properties of these compounds. This in-depth technical guide focuses on alternative synthetic routes to 2,5,6-trisubstituted pyridines, a substitution pattern of significant interest in the development of novel therapeutics and functional materials.

This guide provides a detailed overview of key synthetic strategies, complete with quantitative data, step-by-step experimental protocols, and visual diagrams of reaction pathways to aid in the rational design and execution of synthetic routes.

Kröhnke Pyridine Synthesis and Related Condensation Reactions

The Kröhnke pyridine synthesis is a classic and versatile method for the preparation of polysubstituted pyridines. While it traditionally yields 2,4,6-trisubstituted pyridines, modifications and careful selection of starting materials can, in principle, be adapted to access other substitution patterns. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2]

The general mechanism proceeds through the formation of a pyridinium ylide, which undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia to form the pyridine ring.[2]

Quantitative Data for Kröhnke-type Pyridine Synthesis

| Entry | α-Pyridinium Methyl Ketone | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |

| 1 | N-Phenacylpyridinium bromide | Chalcone | 2,4,6-Triphenylpyridine | 85-95 | [2] |

| 2 | 2-Acetylthiophene pyridinium salt | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 2-(Thiophen-2-yl)-4-(4-methoxyphenyl)-6-phenylpyridine | 60 | [1] |

Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis

This protocol is a general representation and would require optimization for a specific 2,5,6-trisubstituted target.

1. Synthesis of the α-Pyridinium Methyl Ketone Salt:

-

To a solution of the desired α-halomethyl ketone (1.0 eq) in a suitable solvent such as acetone or diethyl ether, add pyridine (1.1 eq) dropwise with stirring at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Collect the resulting precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the α-pyridinium methyl ketone salt.[2]

2. Pyridine Ring Formation:

-

In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (1.0 eq), and ammonium acetate (10 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure substituted pyridine.[2]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines, typically yielding a 2,3,6-trisubstitution pattern. It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[1][3] Modifications of this method, particularly through one-pot procedures, have enhanced its utility.

Quantitative Data for Bohlmann-Rahtz Synthesis

| Entry | Enamine | Ethynyl Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene/Acetic acid (5:1), reflux | Ethyl 2-methyl-6-phenylnicotinate | 85 | [1] |

| 2 | 3-Aminocrotononitrile | 4-(Trimethylsilyl)but-3-yn-2-one | Yb(OTf)₃ (15 mol%), toluene, reflux | 2,6-Dimethyl-5-(trimethylsilyl)nicotinonitrile | 78 | [1] |

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

-

To a solution of the β-dicarbonyl compound (1.0 eq) and ammonium acetate (1.2 eq) in ethanol, add the ethynyl ketone (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the 2,3,6-trisubstituted pyridine.

Inverse-Electron-Demand Diels-Alder Reactions

A highly effective and regioselective method for the synthesis of polysubstituted pyridines is the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines with alkynes. In this [4+2] cycloaddition, the electron-deficient 1,2,4-triazine acts as the diene and the alkyne serves as the dienophile. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford the pyridine ring. The regioselectivity is governed by the substituents on both the triazine and the alkyne, offering a powerful tool for the controlled synthesis of specific substitution patterns.[3]

Quantitative Data for IEDDA Synthesis of Pyridines

| Entry | 1,2,4-Triazine | Alkyne/Enamine | Conditions | Product | Yield (%) | Reference |

| 1 | 3,5,6-Triphenyl-1,2,4-triazine | 1-Morpholinocyclohexene | Dioxane, reflux, 12 h | 2,3-Diphenyl-5,6,7,8-tetrahydroquinoline | 85 | General |

| 2 | 3-Phenyl-1,2,4-triazine | Phenylacetylene | High Temperature | 2,4,5-Triphenylpyridine & 2,3,5-Triphenylpyridine | Mixture | General |

Experimental Protocol: General Procedure for IEDDA Reaction

-

In a sealed tube, dissolve the 1,2,4-triazine (1.0 eq) and the alkyne (1.5 eq) in a high-boiling solvent such as 1,2-dichlorobenzene or dioxane.

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the substituted pyridine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The functionalization of pre-existing pyridine rings through transition-metal-catalyzed cross-coupling reactions is a powerful and modular approach to constructing polysubstituted pyridines. Starting with a readily available di- or tri-halopyridine, various substituents can be introduced sequentially with high regioselectivity using reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This strategy allows for the precise installation of aryl, alkyl, alkynyl, and amino groups at specific positions on the pyridine core.

Quantitative Data for Cross-Coupling on Pyridine Rings

| Entry | Pyridine Substrate | Coupling Partner | Reaction Type | Product | Yield (%) |

| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Suzuki | 2-Chloro-6-phenylpyridine | 85 |

| 2 | 2-Bromo-6-phenylpyridine | Phenylacetylene | Sonogashira | 2-Phenyl-6-(phenylethynyl)pyridine | 90 |

| 3 | 2-Chloro-5-iodopyridine | Morpholine | Buchwald-Hartwig | 2-Chloro-5-morpholinopyridine | 75 |

Experimental Protocol: General Procedure for a Sequential Suzuki and Sonogashira Coupling

Step 1: Suzuki Coupling

-

To a degassed mixture of a dihalopyridine (e.g., 2,6-dichloropyridine, 1.0 eq), an arylboronic acid (1.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Sonogashira Coupling

-

To a degassed solution of the mono-coupled product from Step 1 (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (as monitored by TLC).

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to afford the disubstituted product.

De Novo Synthesis from Acyclic Precursors

The construction of the pyridine ring from acyclic precursors, often through multi-component reactions (MCRs) or cascade reactions, offers a highly convergent and atom-economical approach to polysubstituted pyridines. These methods allow for the rapid assembly of complex pyridine structures from simple, readily available starting materials in a single synthetic operation.

A notable example is a copper-catalyzed cascade reaction involving the N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which generates a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to afford the pyridine product.[4]

Quantitative Data for De Novo Pyridine Synthesis

| Entry | α,β-Unsaturated Ketoxime O-pentafluorobenzoate | Alkenylboronic Acid | Product | Yield (%) | Reference |

| 1 | 1,3-Diphenyl-2-propen-1-one oxime derivative | trans-1-Hexen-1-ylboronic acid | 5-n-Butyl-2,4-diphenylpyridine | 82 | [4] |

| 2 | 1-Phenyl-2-buten-1-one oxime derivative | (E)-Styrylboronic acid | 2-Methyl-4,5-diphenylpyridine | 75 | [4] |

Experimental Protocol: Copper-Catalyzed De Novo Pyridine Synthesis

-

In a reaction vial, combine the α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 eq), the alkenylboronic acid (1.2 eq), and Cu(OAc)₂ (10 mol%) in DMF.

-

Heat the mixture at 50 °C for 1 hour, open to the air.

-

Increase the temperature to 85 °C and continue heating for 3 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the polysubstituted pyridine.[4]

This guide provides a foundational understanding of several powerful synthetic strategies for accessing 2,5,6-trisubstituted pyridines. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern, and the required functional group tolerance. The provided protocols and data serve as a starting point for the development of specific synthetic sequences for novel pyridine-based molecules.

References

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2-Bromo-5,6-dimethylnicotinonitrile Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stability of 2-Bromo-5,6-dimethylnicotinonitrile under various stress conditions, focusing on acidic and basic environments. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from established chemical principles regarding the reactivity of the nicotinonitrile and 2-bromopyridine moieties. It outlines potential degradation pathways, proposes detailed experimental protocols for forced degradation studies, and presents hypothetical quantitative data to guide researchers in designing and interpreting stability studies. This document is intended to serve as a foundational resource for scientists and professionals involved in the development of pharmaceuticals and other applications involving this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The stability of this molecule is a critical parameter that influences its synthesis, purification, storage, and biological activity. Understanding its degradation profile under various conditions is essential for the development of stable formulations and for predicting its behavior in different chemical environments. This guide focuses on the two primary modes of chemical degradation: acid- and base-catalyzed hydrolysis.

Predicted Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to degradation under acidic and basic conditions: the nitrile group (-CN) and the 2-bromo substituent on the pyridine ring.

Under Acidic Conditions

Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group. This reaction typically proceeds in a stepwise manner to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid.

-

Step 1: Protonation and Nucleophilic Attack. The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon.

-

Step 2: Tautomerization to Amide. Following deprotonation, an imidic acid intermediate is formed, which tautomerizes to the more stable amide, 2-Bromo-5,6-dimethylnicotinamide.

-

Step 3: Hydrolysis of the Amide. The amide is subsequently hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, 2-Bromo-5,6-dimethylnicotinic acid, and an ammonium salt.

While the C-Br bond in 2-bromopyridines is generally stable, harsh acidic conditions and elevated temperatures could potentially lead to some degree of hydrodebromination, although this is considered a minor pathway compared to nitrile hydrolysis.

Under Basic Conditions

In a basic environment, two competing degradation pathways are plausible: hydrolysis of the nitrile group and nucleophilic substitution of the bromo group.

-

Nitrile Hydrolysis. The nitrile group can be hydrolyzed by hydroxide ions.[1] The initial attack of a hydroxide ion on the nitrile carbon leads to an intermediate that, upon protonation, forms an imidic acid. This tautomerizes to the amide, 2-Bromo-5,6-dimethylnicotinamide. Further hydrolysis under basic conditions will yield the carboxylate salt, 2-Bromo-5,6-dimethylnicotinate, and ammonia.[2]

-

Nucleophilic Aromatic Substitution. The 2-position of the pyridine ring is activated towards nucleophilic attack. Therefore, the bromo substituent can be displaced by a hydroxide ion, particularly at elevated temperatures, to form 2-hydroxy-5,6-dimethylnicotinonitrile.

The predominant pathway under basic conditions will depend on the specific reaction conditions, such as temperature, concentration of the base, and solvent.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical data from a forced degradation study on this compound. This data is intended to be illustrative of the expected outcomes and to aid in the design of analytical methods. The analysis is presumed to be performed by a stability-indicating HPLC method.

| Stress Condition | Time (hours) | Retention Time of Parent (min) | Major Degradant(s) | Retention Time of Degradant(s) (min) | % Degradation of Parent |

| 0.1 M HCl (60 °C) | 24 | 5.2 | 2-Bromo-5,6-dimethylnicotinic acid | 3.8 | 15% |

| 0.1 M HCl (60 °C) | 72 | 5.2 | 2-Bromo-5,6-dimethylnicotinic acid | 3.8 | 42% |

| 0.1 M NaOH (60 °C) | 24 | 5.2 | 2-Bromo-5,6-dimethylnicotinate | 3.5 | 25% |

| 2-Hydroxy-5,6-dimethylnicotinonitrile | 4.1 | ||||

| 0.1 M NaOH (60 °C) | 72 | 5.2 | 2-Bromo-5,6-dimethylnicotinate | 3.5 | 68% |

| 2-Hydroxy-5,6-dimethylnicotinonitrile | 4.1 |

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL for the stress studies.

Forced Degradation (Stress) Studies

For each condition, a separate vial of the working solution is used. A control sample (working solution without stressor) should be analyzed at each time point.

-

Acid Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60 °C in a water bath.

-

Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

-

Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized sample to a suitable concentration with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60 °C in a water bath.

-

Withdraw samples at predetermined time points.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized sample to a suitable concentration with the mobile phase.

-

Analytical Methodology (Hypothetical HPLC Method)

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for separating the parent compound from its degradation products.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis spectral analysis of the parent compound and expected degradants).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Visualizations

The following diagrams illustrate the proposed degradation pathways and a general workflow for the stability studies.

Caption: Proposed degradation pathway under acidic conditions.

Caption: Competing degradation pathways under basic conditions.

Caption: General workflow for a forced degradation study.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 2-Aryl-5,6-dimethylnicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-5,6-dimethylnicotinonitrile with various arylboronic acids. The Suzuki coupling is a robust and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of 2-aryl-5,6-dimethylnicotinonitrile derivatives is of significant interest in medicinal chemistry and materials science.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve efficient coupling and high yields of the desired biaryl products.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp2)-C(sp2) bonds with high efficiency and broad functional group tolerance.[4] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst.[7][8]

Derivatives of 2-arylpyridines are prevalent scaffolds in a wide array of pharmaceuticals and functional materials. The specific target of this protocol, 2-aryl-5,6-dimethylnicotinonitrile, represents a valuable building block for the synthesis of more complex molecules with potential biological activity. This document provides a generalized yet detailed procedure that can be adapted for various arylboronic acids to generate a library of novel compounds.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)

-

Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄])[9]

-